molecular formula C13H16N2O2S B3413077 (E)-3,3-dimethyl-4-(3-(thiophen-2-yl)acryloyl)piperazin-2-one CAS No. 941958-33-4

(E)-3,3-dimethyl-4-(3-(thiophen-2-yl)acryloyl)piperazin-2-one

Cat. No. B3413077
CAS RN: 941958-33-4
M. Wt: 264.35 g/mol
InChI Key: OJEKFCKEYZPTJK-AATRIKPKSA-N
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Description

“3-(thiophen-2-yl)piperazin-2-one” is a chemical compound with the CAS Number: 86696-86-8 . It has a molecular weight of 182.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2OS/c11-8-7 (9-3-4-10-8)6-2-1-5-12-6/h1-2,5,7,9H,3-4H2, (H,10,11) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Anti-Inflammatory Properties

Thiophene derivatives have been reported to possess anti-inflammatory properties . This suggests that they could be used in the development of new drugs for treating inflammatory diseases.

Anti-Psychotic Applications

Thiophene derivatives have shown potential as anti-psychotic agents . This could lead to the development of new treatments for psychiatric disorders.

Anti-Arrhythmic Effects

Thiophene derivatives have demonstrated anti-arrhythmic effects , indicating potential use in treating heart rhythm disorders.

Anti-Anxiety Medication

Thiophene derivatives have been found to have anti-anxiety effects , suggesting potential use in the treatment of anxiety disorders.

Anti-Fungal Applications

Thiophene derivatives have shown anti-fungal properties , indicating potential use in the treatment of fungal infections.

Antioxidant Properties

Thiophene derivatives have demonstrated antioxidant properties , suggesting potential use in combating oxidative stress in the body.

Anti-Mitotic Effects

Thiophene derivatives have shown anti-mitotic effects , indicating potential use in cancer treatment by inhibiting cell division.

Anti-Microbial Applications

Thiophene derivatives have demonstrated anti-microbial properties , suggesting potential use in the treatment of microbial infections.

Safety and Hazards

The compound has been classified with the signal word “Warning” and has the following hazard statements: H302, H315, H319, H335 . The precautionary statements associated with this compound are: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

Thiophene derivatives, a class to which this compound belongs, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular functions . For instance, they can inhibit kinases, modulate estrogen receptors, and exhibit anti-microbial and anti-cancer properties .

Biochemical Pathways

Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that they likely interact with multiple biochemical pathways .

Pharmacokinetics

A related chalcone compound showed good pharmacokinetic properties as assessed by admet .

Result of Action

Thiophene derivatives are known to have various effects at the molecular and cellular level, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action Environment

The synthesis of thiophene derivatives often involves the manipulation of aromatic rings, replacement of rings by heterocycles, and combination through chemical reactions of synthesized structures with other molecules, in order to enhance biological activity .

properties

IUPAC Name

3,3-dimethyl-4-[(E)-3-thiophen-2-ylprop-2-enoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-13(2)12(17)14-7-8-15(13)11(16)6-5-10-4-3-9-18-10/h3-6,9H,7-8H2,1-2H3,(H,14,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEKFCKEYZPTJK-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C=CC2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=O)NCCN1C(=O)/C=C/C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3,3-dimethyl-4-(3-(thiophen-2-yl)acryloyl)piperazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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